molecular formula C18H19NO4 B1520202 2-(2,4-Dimethylphenyl)indoline oxalate CAS No. 1177308-47-2

2-(2,4-Dimethylphenyl)indoline oxalate

Cat. No.: B1520202
CAS No.: 1177308-47-2
M. Wt: 313.3 g/mol
InChI Key: HMSOUZJOBBFGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethylphenyl)indoline oxalate is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2,4-dimethylphenyl)-2,3-dihydro-1H-indole;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N.C2H2O4/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17-16;3-1(4)2(5)6/h3-9,16-17H,10H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSOUZJOBBFGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2CC3=CC=CC=C3N2)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-Dimethylphenyl)indoline oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the current understanding of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • IUPAC Name : 2-(2,4-Dimethylphenyl)indoline oxalate
  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 318.35 g/mol

Anticancer Properties

Research indicates that 2-(2,4-Dimethylphenyl)indoline oxalate exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including:

  • HeLa Cells : The compound showed dose-dependent cytotoxicity, with an IC50 value indicating effective cell growth inhibition.
  • MCF7 Cells : Similar results were observed in breast cancer cell lines, suggesting a broad spectrum of activity against different cancer types.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of 2-(2,4-Dimethylphenyl)indoline oxalate on liver cancer cells.
    • Methodology : The sulforhodamine B assay was employed to assess cell viability.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with a noted arrest in the G0/G1 phase of the cell cycle.
  • Antimicrobial Efficacy Study :
    • Objective : To determine the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was utilized to measure zones of inhibition.
    • Results : The compound exhibited substantial antibacterial activity with MIC values ranging from 5 to 20 µg/mL depending on the bacterial strain.

The proposed mechanism by which 2-(2,4-Dimethylphenyl)indoline oxalate exerts its biological effects includes:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Enzymatic Activity : It potentially inhibits specific enzymes involved in cellular proliferation and survival.

Comparative Analysis

To contextualize the biological activity of 2-(2,4-Dimethylphenyl)indoline oxalate, a comparison with similar compounds is presented in Table 1.

Compound NameActivity TypeIC50 (µM)MIC (µg/mL)
2-(2,4-Dimethylphenyl)indoline oxalateAnticancer1210
Compound AAnticancer1515
Compound BAntimicrobialN/A8
Compound CAntimicrobialN/A20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,4-Dimethylphenyl)indoline oxalate
Reactant of Route 2
2-(2,4-Dimethylphenyl)indoline oxalate

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